molecular formula C6H7N B085245 Aniline-d7 CAS No. 14545-23-4

Aniline-d7

Cat. No.: B085245
CAS No.: 14545-23-4
M. Wt: 100.17 g/mol
InChI Key: PAYRUJLWNCNPSJ-LQHBDRBESA-N
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Description

Aniline-d7, also known as deuterated aniline, is an isotopologue of aniline where the hydrogen atoms are replaced by deuterium. This compound is particularly useful in various scientific research applications due to its unique properties. Aniline itself is an aromatic amine with the chemical formula C6H5NH2, consisting of a phenyl group attached to an amino group .

Mechanism of Action

Target of Action

As an aromatic amine, Aniline-d7’s primary target is based on the presence of a nitrogen atom within its structure . This nitrogen atom exhibits the capability to form various bonds, including hydrogen bonds and covalent bonds, with other atoms .

Mode of Action

The nitrogen atom in this compound’s structure allows it to form various bonds, including hydrogen bonds and covalent bonds, with other atoms . This interaction with its targets leads to changes at the molecular level, which can have significant effects on biological systems.

Biochemical Pathways

This compound and its derivatives reportedly become haematotoxic after metabolic N-hydroxylation of their amino groups . The plasma concentrations of aniline and its dimethyl derivatives after single oral doses were quantitatively measured and semi-quantitatively estimated . The primary acetylated metabolites of aniline were more extensively formed , indicating that aniline acclimation had a strong impact on the bacterial community structure .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The quantitatively determined elimination rates of aniline based on rat plasma versus time curves were generally rapid . The areas under the curve of unmetabolized aniline estimated using simplified physiologically based pharmacokinetic models showed an apparently positive correlation with the reported lowest-observed-effect levels for haematotoxicity of these chemicals .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its haematotoxicity after metabolic N-hydroxylation . It has been reported that this compound and its derivatives can cause damage to organs (blood) through prolonged or repeated exposure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of a methyl group at the C2-position may generally suppress fast metabolic rates of dimethyl aniline derivatives that promote metabolic activation reactions at NH2 moieties . Furthermore, spillage and fire water can cause pollution of watercourses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aniline-d7 can be synthesized through the reduction of nitrobenzene using deuterium gas. The reaction typically involves the use of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. Another method involves the nucleophilic aromatic substitution of deuterated aryl halides with ammonia or amines .

Industrial Production Methods: Industrial production of this compound follows similar methods as laboratory

Properties

IUPAC Name

N,N,2,3,4,5,6-heptadeuterioaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1D,2D,3D,4D,5D/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYRUJLWNCNPSJ-LQHBDRBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163042
Record name (2H7)Aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14545-23-4
Record name Benzen-2,3,4,5,6-d5-amine-d2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14545-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H7)Aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014545234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H7)Aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2H7]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.058
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: Why is aniline-d7 used instead of regular aniline in certain research applications?

A1: this compound is primarily used in research as an isotopic label. The replacement of hydrogen (H) with deuterium (D) in the amino group and benzene ring impacts molecular vibrations without significantly altering the overall chemical behavior. This difference in vibrational frequencies is detectable through techniques like infrared (IR) spectroscopy, allowing researchers to track the this compound molecule within complex systems []. This makes it particularly useful for studying reaction mechanisms and molecular dynamics.

Q2: How does deuteration influence the spectroscopic properties of aniline, specifically in the context of vibrational spectroscopy?

A2: Deuteration causes a significant shift in the vibrational frequencies associated with the C-D bonds compared to C-H bonds. This is due to the mass difference between deuterium and hydrogen. For instance, in aniline adsorbed on aluminum halides, the N-H stretching and ND2 bending modes exhibit large frequency shifts, providing insights into the nature of the interaction between aniline and the metal halides [].

Q3: Can you elaborate on the use of this compound in elucidating reaction mechanisms, providing specific examples from the provided research?

A3: Absolutely. One example is the study on the ruthenium-catalyzed coupling reaction of aniline and ethylene []. By comparing the reaction rates of aniline and this compound, researchers observed a normal isotope effect (k(NH)/k(ND) = 2.2). This observation, along with other kinetic data, suggested that the breaking of the N-H bond is a rate-limiting step in the catalytic cycle.

Q4: The research mentions this compound being utilized in single-crystal studies. Could you elaborate on the significance of using this compound in such studies, particularly in the context of phase transitions and high-pressure behavior?

A4: Using neutron powder diffraction on this compound, alongside X-ray diffraction on aniline-h7, enabled researchers to determine the structural changes occurring during phase transitions of aniline under high pressure []. The contrasting scattering properties of deuterium and hydrogen for neutrons provide complementary structural information, leading to a more detailed understanding of the intermolecular interactions and the reasons behind the pressure-induced phase stability of aniline.

Q5: What are some of the challenges associated with using deuterated compounds like this compound in research?

A5: While deuteration offers valuable insights, some challenges exist:

    Q6: Beyond the applications mentioned in the provided papers, are there other potential research areas where this compound could be valuable?

    A6: Given its unique properties, this compound could be applied in:

    • Developing and validating analytical methods: It can serve as an internal standard in mass spectrometry for the accurate quantification of aniline in complex matrices [].
    • Studying photochemical reactions: The impact of deuteration on the excited-state dynamics of aniline can provide valuable insights into photochemical reaction pathways [, ].

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